5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS3/c1-9-10(2)26-15-13(9)14(23)18-16(19-15)25-8-12-20-21-17(24)22(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,21,24)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKPHABWUZYDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NNC(=S)N3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound's structure features multiple heterocycles and functional groups that contribute to its biological activity. The synthesis typically involves a multi-step process that includes the formation of thiazole and triazole moieties. The synthesis pathway can be summarized as follows:
- Formation of Thiazole Ring : The initial step often involves the reaction of thiosemicarbazide with carbonyl compounds to form thiazole derivatives.
- Triazole Formation : Subsequent reactions involve the introduction of phenyl groups and methyl groups to yield the final compound.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with similar triazole structures have shown activity against various cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity at low concentrations (e.g., 6.2 μM for HCT116) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 43.4 |
| 47g | T47D | 27.3 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Various derivatives have been tested against pathogenic bacteria and fungi:
- Antibacterial Testing : Compounds derived from similar triazole frameworks demonstrated strong antibacterial activity compared to standard antibiotics like chloramphenicol .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have been evaluated for antifungal activity:
- Fungal Pathogens : Studies have reported effective inhibition against common fungal strains, suggesting potential use in treating fungal infections .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Study on Triazole Derivatives : A study involving a series of triazole derivatives demonstrated significant anticancer effects in vivo, leading to tumor regression in animal models .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of triazole-based compounds in combination therapies for various cancers.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound’s 5-thioxo-1,2,4-triazole group distinguishes it from thiazolo or imidazo derivatives (e.g., ), which may alter binding affinity in biological targets.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
